4-(Chlorosulfonyl)phthalonitrile

Description

Significance as a Key Precursor in Phthalonitrile (B49051) Chemistry

4-(Chlorosulfonyl)phthalonitrile serves as a crucial starting material in the field of phthalonitrile chemistry, particularly for the synthesis of substituted phthalocyanines and subphthalocyanines. acs.orgacs.orgnih.gov Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments, catalysts, and photosensitizers in photodynamic therapy. itn.pt However, the parent phthalocyanine (B1677752) molecule is notoriously insoluble in most solvents, which limits its practical applications. itn.pt

The introduction of sulfonyl groups onto the phthalocyanine periphery is a well-established strategy to enhance their solubility, especially in aqueous media. itn.ptsci-hub.se this compound is an ideal precursor for this purpose. The highly reactive chlorosulfonyl group allows for the facile introduction of sulfonic acid or sulfonamide functionalities. These functionalized phthalonitriles can then be used to synthesize water-soluble phthalocyanine derivatives. acs.orgnih.gov This has been instrumental in the development of new photosensitizers for photodynamic therapy, a medical treatment that uses a photosensitizing agent and light to kill cancer cells. nih.gov

Furthermore, the use of this compound as a precursor allows for the creation of unsymmetrically substituted phthalocyanines. acs.org This is achieved through the strategic reaction of different phthalonitrile derivatives, leading to macrocycles with tailored electronic and photophysical properties for specific applications.

Overview of the Chemical Structure and Reactive Sites

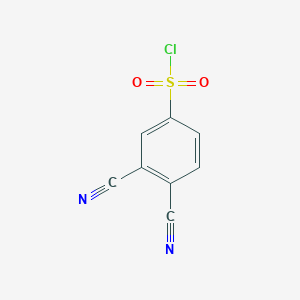

The chemical structure of this compound consists of a benzene (B151609) ring substituted with two adjacent nitrile (-C≡N) groups and a chlorosulfonyl (-SO₂Cl) group at the 4-position. This arrangement of functional groups imparts distinct reactivity to the molecule, making it a valuable synthon in organic synthesis.

The two primary reactive sites in this compound are:

The Chlorosulfonyl Group (-SO₂Cl): This is a highly electrophilic functional group. The sulfur atom is susceptible to nucleophilic attack by a wide range of nucleophiles, such as water, alcohols, and amines. tandfonline.comlibretexts.org This reactivity is key to its utility, as it allows for the straightforward conversion of the chlorosulfonyl group into sulfonic acids (-SO₃H) or various sulfonamides (-SO₂NR₂). This transformation is fundamental to the synthesis of water-soluble phthalocyanine derivatives. itn.pt

Historical Context and Evolution of Research on Chlorosulfonyl Phthalonitriles

The study of phthalocyanines dates back to the early 20th century, with their accidental discovery and subsequent structural elucidation. wikipedia.org Initial research focused on the synthesis and properties of the parent, unsubstituted phthalocyanine. However, its poor solubility was a significant hurdle for many potential applications. itn.pt

To address this limitation, chemists began to explore the synthesis of substituted phthalocyanines. The introduction of various functional groups onto the phthalonitrile precursor was a key strategy to modify the properties of the resulting macrocycle. The sulfonation of phthalocyanines to improve their water solubility was an early and important development. sci-hub.se Initially, this was often achieved by direct sulfonation of the pre-formed phthalocyanine macrocycle, a process that could be harsh and lead to mixtures of products. google.com

The evolution of synthetic organic chemistry led to the development of more controlled methods, focusing on the synthesis of functionalized phthalonitrile precursors. This approach allows for the preparation of well-defined, symmetrically or unsymmetrically substituted phthalocyanines with tailored properties. The synthesis and use of chlorosulfonated phthalonitriles, such as this compound, represent a significant advancement in this area. These precursors provide a reliable and versatile route to introduce sulfonyl groups, paving the way for the systematic development of water-soluble phthalocyanines for a variety of advanced applications, including photodynamic therapy and catalysis. acs.orgnih.gov The use of such precursors has enabled researchers to fine-tune the solubility, aggregation behavior, and electronic properties of phthalocyanines, expanding their utility in modern materials science and medicine.

Data Table

| Property | Value |

| Chemical Formula | C₈H₃ClN₂O₂S |

| Molecular Weight | 226.64 g/mol |

| Boiling Point | 427.1 °C at 760 mmHg |

| Density | 1.6 g/cm³ |

| CAS Number | 170697-25-3 |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dicyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLLXVPDPQWJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458362 | |

| Record name | 4-(chlorosulfonyl)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170697-25-3 | |

| Record name | 3,4-Dicyanobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170697-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chlorosulfonyl)phthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl chloride, 3,4-dicyano | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorosulfonyl Phthalonitrile

Established Synthetic Routes and Protocols

The preparation of 4-(chlorosulfonyl)phthalonitrile can be broadly categorized into two primary approaches: direct functionalization through chlorosulfonation reactions and derivatization from pre-existing phthalonitrile (B49051) compounds.

Chlorosulfonation Reactions for Direct Functionalization

Direct chlorosulfonation is a common method for introducing a chlorosulfonyl group onto an aromatic ring. In the context of phthalonitrile derivatives, this typically involves the treatment of a precursor with chlorosulfonic acid. For instance, the synthesis of 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile is achieved by reacting 4,5-diphenoxyphthalonitrile (B5515073) with chlorosulfonic acid. itn.pt This reaction is generally performed at low temperatures, such as 0°C, to control the reactivity of the chlorosulfonic acid and prevent unwanted side reactions. itn.pt The resulting product is often used in subsequent reactions without extensive purification. itn.pt

The direct sulfonation of metal-free or metal-containing phthalocyanines using chlorosulfonic acid in a solvent like trichlorobenzene can also lead to polysulfonated compounds. semanticscholar.orgumich.edu This indicates that the phthalonitrile precursor itself can be directly functionalized under appropriate conditions.

Derivatization from Precursor Phthalonitrile Compounds

An alternative strategy involves starting with a phthalonitrile derivative that already contains a functional group that can be converted to a chlorosulfonyl moiety. A prominent example is the synthesis of water-soluble, unsymmetrical, trisulfonated zinc phthalocyanines. acs.orgnih.govacs.org This process starts with the condensation of this compound with boron tribromide (BBr3) in 1-chlorobenzene. acs.orgnih.govacs.org The resulting tris(4-chlorosulfonyl)subphthalocyanine is then hydrolyzed to form a water-soluble trisulfo-subphthalocyanine derivative. acs.orgnih.govacs.org

This method highlights the use of this compound as a key building block for more complex structures. The initial condensation reaction readily occurs at room temperature, which is a notable advantage over other similar cyclotrimerization reactions that often require higher temperatures. acs.org

Mechanistic Considerations in Synthetic Pathways

The mechanism of chlorosulfonation of aromatic compounds generally involves an electrophilic aromatic substitution reaction. The electrophile, the chlorosulfonyl cation (SO2Cl+), is generated from chlorosulfonic acid. The aromatic ring of the phthalonitrile derivative attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). A base, such as the chloride ion, then removes a proton from the ring to restore aromaticity and yield the chlorosulfonated product.

In the synthesis of subphthalocyanines from phthalonitrile and boron trihalides, the mechanism is proposed to involve the initial formation of an adduct between the phthalonitrile and the boron trihalide. researchgate.net This adduct then undergoes rearrangement and successive additions of phthalonitrile units to form the macrocyclic subphthalocyanine (B1262678) structure. researchgate.net Boron acts as a template, guiding the cyclotrimerization of the phthalonitrile units. researchgate.net

The formation of phthalocyanines from phthalonitriles can also proceed via a metal-templated cyclotetramerization. tesisenred.net In this process, a metal salt assists in the assembly of four phthalonitrile units. The mechanism is thought to involve the nucleophilic attack of a counter-ion or an alkoxide on a nitrile carbon, initiating the cyclization process. tesisenred.net

Influence of Reaction Conditions on Synthetic Yields and Purity

The conditions under which these synthetic reactions are carried out have a significant impact on the yield and purity of this compound and its derivatives.

| Factor | Influence on Yield and Purity |

| Temperature | Lower temperatures (e.g., 0°C) are often employed during chlorosulfonation to control the reaction's exothermicity and minimize side product formation. itn.pt In the synthesis of tris(4-chlorosulfonyl)subphthalocyanine, the reaction proceeds readily at room temperature, which is advantageous for isolating the product. acs.org |

| Solvent | The choice of solvent can influence reaction rates and product isolation. For the cyclotrimerization of this compound, using 1-chlorobenzene, which has a lower boiling point than previously used solvents like 1-chloronaphthalene, facilitates product isolation. acs.org |

| Reactant Stoichiometry | The ratio of reactants is crucial. In many syntheses involving phthalonitriles, an excess of one reagent may be used to drive the reaction to completion. |

| Catalyst | In metal-templated syntheses, the choice of metal salt can influence the course of the reaction. tesisenred.net |

For example, in the synthesis of 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile, the reaction is stirred for a specific duration (45 minutes) at a controlled temperature before being quenched on ice to isolate the product. itn.pt The resulting solid is then washed and dried before use in subsequent steps. itn.pt Similarly, the condensation of this compound with BBr3 in 1-chlorobenzene is completed within an hour at 40°C. acs.org

The purity of the final product is often assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. In some cases, the crude product is used directly in the next synthetic step without extensive purification due to its instability or the difficulty of purification. acs.org

Reactivity and Chemical Transformations of 4 Chlorosulfonyl Phthalonitrile

Reactions Involving the Chlorosulfonyl Group

The sulfonyl chloride group is a powerful electrophile, making it susceptible to attack by a wide variety of nucleophiles. The presence of the two electron-withdrawing nitrile groups on the aromatic ring further enhances the electrophilicity of the sulfur atom, promoting facile substitution reactions.

The chlorosulfonyl group readily undergoes nucleophilic substitution, providing a straightforward method for introducing diverse functional groups onto the phthalonitrile (B49051) scaffold. This reaction involves the displacement of the chloride ion by a nucleophile.

Reaction with Amines: Primary and secondary amines react with 4-(chlorosulfonyl)phthalonitrile to form the corresponding N-substituted sulfonamides. This reaction is a common and efficient way to create stable linkages and introduce functionalities such as alkyl, aryl, or heterocyclic groups. The resulting sulfonamide-substituted phthalonitriles are valuable precursors for more complex structures. nih.govdocumentsdelivered.com

Reaction with Alcohols and Phenols: Alcohols and phenols, in the presence of a base, can act as nucleophiles, attacking the sulfonyl chloride to yield sulfonate esters. acs.orgemich.eduworldscientific.com This transformation is useful for linking the phthalonitrile core to other molecules through a stable sulfonate bridge.

Reaction with Thiols: Thiols and thiophenols are potent nucleophiles that react with the chlorosulfonyl group to form thiosulfonate esters. nih.govrsc.orgworldscientific.com This reaction allows for the incorporation of sulfur-containing moieties, which can influence the electronic and self-assembly properties of the resulting molecules.

The general scheme for these nucleophilic substitution reactions allows for the synthesis of a library of substituted phthalonitriles from a single starting material, as illustrated in the following table.

| Nucleophile (Nu-H) | Reagent Type | Product Structure | Product Class |

| R-NH₂ | Primary Amine | N-Alkyl/Aryl Sulfonamide Phthalonitrile | |

| R-OH | Alcohol/Phenol | Alkyl/Aryl Sulfonate Phthalonitrile | |

| R-SH | Thiol/Thiophenol | Alkyl/Aryl Thiosulfonate Phthalonitrile |

The sulfonyl chloride group is sensitive to moisture. In the presence of water, this compound undergoes hydrolysis to form the corresponding 4-sulfonic acid phthalonitrile. The reaction proceeds via nucleophilic attack of water on the electrophilic sulfur atom. The electron-withdrawing nature of the dicyano-substituted aromatic ring increases the partial positive charge on the sulfur atom, making the compound particularly susceptible to hydrolysis. Therefore, anhydrous conditions are typically required when handling this compound to prevent its degradation. While the hydrolysis is a well-established reaction for sulfonyl chlorides, specific kinetic data and detailed stability studies for this particular compound are not extensively documented in the literature.

Cyclization and Polymerization Pathways Initiated by this compound

The dinitrile functionality of phthalonitriles is the key to their most significant application: the formation of phthalocyanine (B1677752) and subphthalocyanine (B1262678) macrocycles. The derivatives synthesized via reactions at the chlorosulfonyl group serve as functionalized building blocks for these larger structures.

Phthalonitrile derivatives can undergo template-driven cyclization to form highly conjugated macrocyclic compounds known as phthalocyanines (Pcs) and subphthalocyanines (SubPcs).

Phthalocyanines (Pcs): The most common reaction is the cyclotetramerization of four phthalonitrile units, typically in a high-boiling solvent like dimethylaminoethanol (B1669961) (DMAE) and in the presence of a metal salt (e.g., Zn(OAc)₂, CoCl₂) which acts as a template. nih.gov This process yields a tetra-substituted metallophthalocyanine. If a sulfonamide- or sulfonate ester-substituted phthalonitrile is used, the resulting phthalocyanine will bear four of these functional groups on its periphery, influencing its solubility, aggregation, and electronic properties. rsc.orgresearchgate.netacs.orgresearchgate.net Furthermore, co-cyclotetramerization of a functionalized phthalonitrile with a different phthalonitrile, such as an unsubstituted or alternatively substituted one, leads to the statistical formation of unsymmetrically substituted phthalocyanines.

Subphthalocyanines (SubPcs): In the presence of a boron trihalide, such as BCl₃, three phthalonitrile units can undergo cyclotrimerization to form a subphthalocyanine. acs.org These are smaller, cone-shaped macrocycles with unique optical and electronic properties.

The following table provides examples of phthalocyanines that can be conceptually derived from functionalized phthalonitriles.

| Phthalonitrile Precursor | Cyclization Condition | Macrocycle Product |

| 4-(N-Alkylsulfamoyl)phthalonitrile | Metal Salt (e.g., ZnCl₂), Heat | Tetra-(N-Alkylsulfamoyl)phthalocyanine |

| 4-(Phenoxysulfonyl)phthalonitrile | Metal Salt (e.g., CoCl₂), Heat | Tetra-(Phenoxysulfonyl)phthalocyanine |

| 4-(N-Alkylsulfamoyl)phthalonitrile + Phthalonitrile (3:1 ratio) | Metal Salt, Heat | Mono-substituted Phthalocyanine (and other isomers) |

| 4-(Phenoxysulfonyl)phthalonitrile | Boron Trichloride (BCl₃), Heat | Tris-(Phenoxysulfonyl)subphthalocyanine |

Subphthalocyanines serve as valuable intermediates for the synthesis of highly unsymmetrical phthalocyanines through ring expansion reactions. rsc.org This method offers a more controlled route to asymmetrically substituted Pcs compared to statistical condensation methods. researchgate.net In a typical ring expansion, a pre-formed, purified subphthalocyanine is reacted with a fourth isoindole unit, often a 1,3-diiminoisoindoline, in a high-boiling solvent mixture. This process inserts the fourth unit into the macrocycle, expanding the 14 π-electron subphthalocyanine into the 18 π-electron phthalocyanine system. This strategy allows for the creation of A₃B-type phthalocyanines, where three isoindole units are identical (originating from the SubPc) and one is different. rsc.org This provides a powerful tool for diversifying the structure and tuning the properties of the final phthalocyanine macrocycle.

Directed Synthesis of Highly Functionalized Derivatives

This compound is a cornerstone precursor for the directed synthesis of highly functionalized molecules. The synthetic strategy involves a two-stage approach:

Primary Functionalization: The initial step involves the nucleophilic substitution at the highly reactive chlorosulfonyl group. As detailed in section 3.1.1, this allows for the introduction of a vast array of chemical moieties (sulfonamides, sulfonate esters, etc.), effectively creating a library of custom-designed phthalonitrile building blocks. researchgate.net

Secondary Functionalization and Macrocycle Assembly: These functionalized phthalonitrile monomers are then used in cyclization reactions to construct complex, well-defined macrostructures like phthalocyanines and subphthalocyanines. The properties of the final macrocycle—such as solubility, electronic absorption, and potential for further reactions—are directly dictated by the nature of the substituent introduced in the primary functionalization step. For instance, introducing a group with a terminal carboxylic acid or amino group via the sulfonamide linkage would yield a phthalocyanine that is ready for subsequent conjugation to biomolecules or polymers.

This hierarchical approach, starting from a single versatile precursor, enables the rational design and synthesis of advanced materials with tailored properties for applications ranging from molecular electronics to sensing and catalysis.

Advanced Derivatization Strategies Utilizing 4 Chlorosulfonyl Phthalonitrile

Design and Synthesis of Sulfonated Phthalocyanine (B1677752) Analogues

The introduction of sulfonate groups onto the phthalocyanine periphery is a well-established method to enhance water solubility, a critical property for biological applications such as photodynamic therapy (PDT). 4-(Chlorosulfonyl)phthalonitrile serves as a key starting material for the synthesis of sulfonated phthalocyanines, often through the formation of a tris(4-chlorosulfonyl)subphthalocyanine intermediate.

A prominent synthetic route involves the condensation of this compound with a boron trihalide, such as boron tribromide (BBr₃), in a suitable solvent like 1-chlorobenzene. acs.orgworldscientific.comacs.org This reaction yields a tris(4-chlorosulfonyl)subphthalocyanineboron(III) bromide complex. acs.orgworldscientific.com The highly reactive chlorosulfonyl groups of this intermediate are then hydrolyzed to sulfonic acid groups, often in a mixture of water and pyridine, to yield a water-soluble trisulfo-subphthalocyanine. acs.orgresearchgate.net This intermediate is a versatile platform for the synthesis of unsymmetrically trisulfonated phthalocyanines.

The ring expansion of the trisulfo-subphthalocyanine is achieved by reacting it with a diiminoisoindoline derivative in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgworldscientific.com This method allows for the introduction of a fourth, different isoindole unit, leading to the formation of A₃B-type unsymmetrically substituted phthalocyanines. The final step typically involves metallation, for instance with zinc acetate, to produce the corresponding metal-sulfonated phthalocyanine complex. acs.orgresearchgate.net This strategic approach provides access to a library of water-soluble phthalocyanines with varying degrees of hydrophobicity on one side of the macrocycle, influencing their aggregation behavior and interaction with biological systems.

| Precursor | Reagents | Intermediate | Final Product Type | Yield (%) | Reference |

| This compound | BBr₃, 1-chlorobenzene | Tris(4-chlorosulfonyl)subphthalocyanineboron(III) bromide | Trisulfonated Zinc Phthalocyanine | >60 (for intermediate) | acs.orgworldscientific.com |

| Tris(4-chlorosulfonyl)subphthalocyanineboron(III) bromide | Water, Pyridine | Trisulfo-subphthalocyanine | - | - | acs.orgresearchgate.net |

| Trisulfo-subphthalocyanine | Diiminoisoindoline derivatives, DMSO, Zinc Acetate | - | Unsymmetrically Trisulfonated Zinc Phthalocyanines | up to 31 | worldscientific.comacs.org |

Preparation of Unsymmetrically Substituted Phthalocyanine and Subphthalocyanine (B1262678) Architectures

The synthesis of unsymmetrically substituted phthalocyanines is of great interest for applications where amphiphilicity or specific recognition moieties are required. The statistical condensation of two different phthalonitriles often leads to a complex mixture of products that are difficult to separate. The use of this compound in a stepwise approach offers a more controlled route to these sophisticated architectures.

As detailed in the previous section, the formation of a tris(4-chlorosulfonyl)subphthalocyanine intermediate is a key strategy. This intermediate can be considered a "pre-organized" platform containing three identical, functionalized units. The subsequent ring-expansion with a different diiminoisoindoline derivative allows for the clean introduction of a fourth, distinct substituent, resulting in an A₃B-type phthalocyanine. acs.orgworldscientific.comrsc.org This method has been successfully employed to create phthalocyanines with one hydrophobic face and a hydrophilic face bearing the sulfonate groups, which is advantageous for their interaction with cell membranes.

Furthermore, the reactivity of the chlorosulfonyl group itself can be used to introduce asymmetry. For instance, partial hydrolysis or reaction of the chlorosulfonyl groups on a symmetrically substituted phthalocyanine precursor can lead to unsymmetrical products. While less common, this approach offers another pathway to fine-tune the substitution pattern. The synthesis of unsymmetrical subphthalocyanines themselves can also be achieved through the mixed condensation of this compound with another phthalonitrile (B49051) derivative, although this can lead to statistical mixtures. rsc.org

| Precursor 1 | Precursor 2 | Method | Resulting Architecture | Key Feature | Reference |

| This compound | - | Cyclotrimerization with BBr₃ | Tris(4-chlorosulfonyl)subphthalocyanine | Uniformly functionalized subphthalocyanine | acs.orgworldscientific.com |

| Trisulfo-subphthalocyanine | Substituted Diiminoisoindoline | Ring Expansion | A₃B Unsymmetrical Phthalocyanine | Controlled introduction of a fourth, different substituent | acs.orgacs.org |

| 4-Nitrophthalonitrile | 4-tert-Butylphthalonitrile | Mixed Condensation with BCl₃ | Mixture of unsymmetrical subphthalocyanines | Statistical mixture of substituted subphthalocyanines | rsc.org |

Conjugation with Diverse Chemical Entities for Tailored Molecular Properties

The chlorosulfonyl group of this compound-derived phthalocyanines is a versatile functional handle for conjugation with a wide array of chemical entities. This allows for the covalent attachment of molecules that can impart specific functions to the phthalocyanine macrocycle, such as targeting capabilities, enhanced biocompatibility, or altered photophysical properties.

One of the most common derivatizations is the reaction of the chlorosulfonyl group with amines to form stable sulfonamides. researchgate.netitn.pt This reaction has been used to attach alkyl and aryl amines, effectively modifying the solubility and electronic properties of the resulting phthalocyanine. researchgate.net This strategy can be extended to more complex amines, including those found in biomolecules.

Indeed, the conjugation of phthalocyanines to biomolecules is a rapidly developing area. For example, phthalocyanines have been conjugated to peptides, such as those targeting specific cellular receptors. researchgate.netnih.govbeilstein-journals.org This approach aims to enhance the selective accumulation of the phthalocyanine in target tissues, for instance, in cancer cells for more effective photodynamic therapy. The synthesis of these conjugates can be achieved by reacting a chlorosulfonyl-functionalized phthalocyanine with the amino groups present in the peptide.

Beyond peptides, other biomolecules and polymers have been attached to phthalocyanines via the sulfonyl chloride linkage or its derivatives. The conjugation with deoxyribonucleosides has been explored to improve water solubility and cellular uptake. beilstein-journals.org Similarly, phthalocyanines have been linked to cyclodextrins, which can act as drug delivery vehicles and improve the aqueous solubility of the macrocycle. nih.gov The ability to conjugate these diverse entities through the chemistry of the chlorosulfonyl group underscores the importance of this compound as a precursor for creating highly functionalized and targeted molecular systems.

| Phthalocyanine Precursor | Conjugated Entity | Linkage | Purpose of Conjugation | Reference |

| Chlorosulfonated Phthalocyanine | Alkyl/Aryl Amines | Sulfonamide | Modify solubility and electronic properties | researchgate.netitn.pt |

| Chlorosulfonated Phthalocyanine | Peptides (e.g., RGD, Bombesin) | Sulfonamide or other covalent bond | Targeted delivery for therapy and imaging | researchgate.netbeilstein-journals.org |

| Chlorosulfonated Phthalocyanine | Deoxyribonucleosides | Covalent bond (e.g., via Sonogashira coupling of a modified Pc) | Enhance water solubility and cellular uptake | beilstein-journals.org |

| Sulfonated Phthalocyanine | Cyclodextrins | Inclusion complex or covalent linkage | Improve aqueous solubility and drug delivery | nih.gov |

Spectroscopic and Structural Elucidation of 4 Chlorosulfonyl Phthalonitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to build a comprehensive picture of the molecular structure, bonding, and electronic nature of 4-(chlorosulfonyl)phthalonitrile and the compounds derived from it.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR are instrumental in confirming its structure.

The ¹H NMR spectrum is expected to show a complex pattern for the three protons on the aromatic ring. Due to the electron-withdrawing nature of the nitrile (-CN) and chlorosulfonyl (-SO₂Cl) groups, these protons would appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The specific splitting pattern would arise from the coupling between adjacent protons.

In the ¹³C NMR spectrum, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the molecule. The two nitrile carbons would have characteristic chemical shifts in the 115-120 ppm range. chemintech.ru The carbons directly attached to the electron-withdrawing sulfonyl group and nitrile groups would be significantly shifted downfield. The structural identity of derivatives, such as 4-chloro-5-(R-amino)phthalonitriles, has been confirmed using combined NMR data, where the appearance of signals corresponding to the amino substituent and the characteristic shifts of the aromatic protons and carbons provide unambiguous proof of the structure. chemintech.ru

Table 1: Predicted and Observed NMR Chemical Shifts (δ) for this compound and its Derivatives

| Nucleus | Functional Group | Predicted δ (ppm) for Parent Compound | Observed δ (ppm) in Derivatives |

| ¹H | Aromatic (C-H) | 7.5 - 8.5 | 6.63 - 8.79 (in 4-chloro-5-arylaminophthalonitriles) chemintech.ru |

| ¹³C | Nitrile (C≡N) | ~115 - 116 | ~115 - 116 (in 4-chloro-5-dialkylaminophthalonitriles) chemintech.ru |

| ¹³C | Aromatic (C-Cl) | >130 | ~131.4 - 131.8 (in 4-chloro-5-dialkylaminophthalonitriles) chemintech.ru |

| ¹³C | Aromatic (C-S) | >140 | Not specified |

| ¹³C | Aromatic (C-H) | 125 - 140 | Not specified |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. sci-hub.st

For this compound, key vibrational modes are associated with the nitrile and chlorosulfonyl groups.

Nitrile (C≡N) stretching: A sharp, strong band is expected in the IR spectrum around 2230 cm⁻¹, which is characteristic of aromatic nitriles. ekb.eg

Sulfonyl (SO₂) stretching: The sulfonyl group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are typically strong in the IR spectrum and appear in the ranges of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. DFT calculations on related sulfonyl phthalonitriles support these assignments. researchgate.net

Other vibrations: Other important bands include C-S stretching, S-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. The low-frequency region below 400 cm⁻¹, accessible by Raman spectroscopy, provides information on lattice vibrations of the solid material. sci-hub.st

IR spectroscopy has been used to confirm the structure of derivatives, such as tris(4-chlorosulfonyl)SubPcB(Br), which is synthesized from this compound. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitrile | C≡N stretch | ~2230 | Strong, Sharp | Medium |

| Sulfonyl | S=O asymmetric stretch | 1350 - 1400 | Strong | Medium |

| Sulfonyl | S=O symmetric stretch | 1150 - 1200 | Strong | Medium |

| Aryl-Sulfur | C-S stretch | 600 - 800 | Medium | Strong |

| Sulfonyl Chloride | S-Cl stretch | 500 - 600 | Medium | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium | Strong |

Phthalocyanine (B1677752) systems are known for their strong absorption bands in two main regions: the Q-band in the visible region (600-700 nm) and the Soret band (or B-band) in the UV region (300-350 nm). researchgate.net For example, tris(4-chlorosulfonyl)SubPcB(Br), a direct derivative of this compound, was characterized by UV-Vis spectroscopy. acs.org The subsequent hydrolysis product, a trisulfonated subphthalocyanine (B1262678), shows a characteristic sharp absorption maximum at 569 nm in water. acs.org The position and intensity of these bands are sensitive to the substituents on the phthalonitrile (B49051) precursor, the central metal ion, and aggregation in solution. nih.gov

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₃ClN₂O₂S), the calculated exact mass is 225.96000 Da, and the molecular weight is 226.64 g/mol . chemsrc.com

A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to the appearance of two molecular ion peaks: the [M]⁺ peak and an [M+2]⁺ peak with an intensity ratio of approximately 3:1. chemintech.ru This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule and has been used to confirm the structures of related chlorinated phthalonitrile derivatives. chemintech.ru Fragmentation analysis would likely show the loss of characteristic neutral fragments such as Cl (35/37 Da), SO₂ (64 Da), and HCN (27 Da). Fast Atom Bombardment (FAB-MS) has been successfully used to confirm the assigned structure of macrocyclic derivatives. acs.org

Crystallographic Analysis in Determining Solid-State Molecular Structures

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related phthalonitrile derivatives provides valuable insight into the expected solid-state packing.

Elucidation of Molecular Geometry, Conformation, and Isomerism

The geometry of this compound is defined by the planar, aromatic phthalonitrile ring attached to a tetrahedral sulfonyl group. The key elements of its geometry include:

Phthalonitrile Ring: A largely planar six-membered benzene (B151609) ring fused with two nitrile groups.

Chlorosulfonyl Group: A sulfur atom bonded to two oxygen atoms, one chlorine atom, and the aromatic ring, adopting a distorted tetrahedral geometry.

Conformational isomerism in this molecule arises primarily from rotation around the C-S single bond. This rotation alters the orientation of the -SO₂Cl group relative to the plane of the aromatic ring. Computational studies using Density Functional Theory (DFT) on similarly substituted phthalonitriles have shown that multiple stable conformers can exist with relatively small energy differences. mdpi.com For example, in 4-(4-tritylphenoxy)phthalonitrile, four stable conformers were identified with an energy difference of less than 0.4 kcal/mol. mdpi.com The transition states between these conformers involve significant energy barriers (e.g., >5 kcal/mol), suggesting that conformational diversity could be present in a sample depending on its synthesis and thermal history. mdpi.com The specific conformation adopted in the solid state would be the one that allows for the most stable crystal packing arrangement.

Theoretical and Computational Investigations of 4 Chlorosulfonyl Phthalonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for elucidating molecular characteristics that may be difficult to probe experimentally. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them ideal for studying complex molecules. nih.gov

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. For phthalonitrile (B49051) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics. cyberleninka.runih.gov For instance, in a study on 4-(4-hydroxyphenylazo)phthalonitrile, DFT calculations were used to analyze various isomeric forms and conformational structures. cyberleninka.ru Similarly, the geometric structure, vibrational frequencies, and thermodynamic functions of 4-(4-tritylphenoxy)phthalonitrile were determined using several DFT functionals, including B3LYP, PBE, CAM-B3LYP, and B97D. nih.govnih.gov These studies showcase the capability of DFT to predict key molecular parameters with high accuracy. While specific DFT studies on 4-(Chlorosulfonyl)phthalonitrile are not detailed in the available literature, the established methodologies for related compounds are directly applicable. Such calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

For phthalonitrile derivatives, the presence of electron-withdrawing groups, such as the chlorosulfonyl and nitrile groups in this compound, is expected to lower the energies of both the HOMO and LUMO. A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack. For example, in a study of 4-substituted cinnolines, it was found that electron-acceptor groups influenced the frontier orbital energies and the nonlinear optical properties of the molecules. ajchem-a.com

The charge distribution within the molecule can be analyzed through methods like Natural Population Analysis (NPA), which is often performed alongside DFT calculations. cyberleninka.ru In this compound, the highly electronegative oxygen, nitrogen, and chlorine atoms would lead to a significant polarization of the molecule. The sulfur atom of the chlorosulfonyl group and the carbon atoms of the nitrile groups are expected to carry partial positive charges, making them electrophilic centers. Understanding this charge distribution is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on FMO Theory This table is illustrative and based on general principles of FMO theory as applied to similar structures.

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively low | Lower tendency to act as an electron donor |

| LUMO Energy | Low | High tendency to act as an electron acceptor (electrophile) |

| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates higher reactivity compared to unsubstituted phthalonitrile |

| Charge on Sulfur Atom | Partial Positive (δ+) | Electrophilic site, susceptible to nucleophilic attack |

| Charge on Nitrile Carbons | Partial Positive (δ+) | Electrophilic sites, involved in cyclization/polymerization reactions |

Conformational Analysis and Energy Landscapes of Related Systems

Conformational analysis is crucial for understanding the flexibility and spatial arrangement of molecules, which can significantly impact their physical properties and reactivity. For molecules with multiple rotatable bonds, several conformers (spatial arrangements) can exist, separated by energy barriers.

A detailed conformational analysis was performed on 4-(4-tritylphenoxy)phthalonitrile (TPPN), a related bulky phthalonitrile derivative, using DFT calculations. nih.govnih.gov The study identified four distinct stable conformers arising from the rotation around several torsion coordinates. nih.gov The energy differences between these conformers were found to be very small (less than 0.4 kcal/mol), suggesting that multiple conformations could coexist. nih.gov However, the energy barriers for interconversion were relatively high (over 5 kcal/mol), indicating that conformational transitions are unlikely at lower temperatures. nih.gov

For this compound, the primary source of conformational flexibility would be the rotation around the C-S bond connecting the phthalonitrile ring to the chlorosulfonyl group. Theoretical calculations could map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation and the transition states connecting different conformers. The orientation of the SO2Cl group relative to the aromatic ring would define the energy landscape and could influence the molecule's reactivity and intermolecular interactions.

Mechanistic Studies of Chemical Reactions Involving this compound

Theoretical calculations are invaluable for mapping the intricate pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.

The this compound molecule has two primary reactive sites: the sulfonyl chloride group and the nitrile groups.

Nucleophilic Substitution at Sulfur: The chlorosulfonyl group is highly susceptible to nucleophilic substitution, where the chloride ion is replaced by a nucleophile. DFT studies on the analogous chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that this reaction proceeds synchronously via a single transition state, consistent with an S_N2 mechanism. mdpi.com The calculations revealed a double-well potential energy surface, with the transition state surrounded by reactant and product ion-dipole complexes. mdpi.com For this compound, a similar S_N2 pathway is expected for reactions with nucleophiles, where the nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.

Reactions of Nitrile Groups: The nitrile groups are precursors for the formation of phthalocyanines and polyphthalonitriles. researchgate.netresearchgate.net The mechanism for phthalocyanine (B1677752) formation involves the cyclotetramerization of four phthalonitrile units, often in the presence of a metal salt and a base. researchgate.net Theoretical studies can elucidate the stepwise mechanism of this complex reaction, including the initial nucleophilic attack on a nitrile carbon, subsequent ring-closing steps, and the role of the template metal ion. Similarly, the polymerization of phthalonitriles, which requires high temperatures, can be studied computationally to understand the initiation and propagation steps of the cross-linking reaction. researchgate.netmdpi.com

Table 2: Key Reaction Mechanisms for this compound

| Reaction Type | Reactive Site | Proposed Mechanism | Key Features |

| Nucleophilic Substitution | Sulfonyl Chloride (-SO₂Cl) | S_N2 | Synchronous bond-making and bond-breaking; single transition state mdpi.com |

| Cyclotetramerization | Nitrile Groups (-CN) | Stepwise addition/cyclization | Formation of phthalocyanine macrocycle researchgate.net |

| Polymerization | Nitrile Groups (-CN) | Thermal cross-linking | Formation of a highly stable thermoset polymer researchgate.net |

Solvents can significantly influence reaction rates and mechanisms by stabilizing reactants, products, and transition states differently. researcher.life For the nucleophilic substitution at the sulfonyl chloride group, polar solvents would be expected to stabilize the charged transition state of the S_N2 reaction, thereby accelerating the reaction rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate solvent effects into DFT calculations to predict their impact on reaction energetics. ajchem-a.com

Catalysts play a crucial role in many reactions of phthalonitriles. For example, the synthesis of phthalocyanines is often catalyzed by metal salts, which act as templates. Curing agents, such as metal salts (e.g., ZnCl₂, AlCl₃) or organic amines, are frequently added to accelerate the polymerization of phthalonitrile monomers by lowering the activation energy of the curing reaction. mdpi.com Computational studies can model the interaction of the catalyst with the phthalonitrile molecule to explain its catalytic effect. For instance, a catalyst might coordinate to a nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack, thereby initiating polymerization at a lower temperature.

Research Frontiers and Emerging Applications Enabled by 4 Chlorosulfonyl Phthalonitrile Chemistry

Advanced Materials Synthesis and Engineering

The dual functionality of 4-(chlorosulfonyl)phthalonitrile makes it a valuable precursor for creating advanced polymers and composites with tailored properties. The nitrile groups can undergo cyclotetramerization to form robust phthalocyanine (B1677752) structures, while the sulfonyl chloride group provides a reactive site for further chemical modifications.

Development of High-Performance Thermosets and Composites

Phthalonitrile-based thermosetting resins are renowned for their exceptional thermal and oxidative stability, making them suitable for applications in demanding environments such as the aerospace and electronics industries. specificpolymers.comunibo.it These resins form highly cross-linked networks upon curing, resulting in materials with high glass transition temperatures, excellent mechanical properties, and inherent flame retardancy. specificpolymers.commdpi.com The cross-linking mechanism of phthalonitriles also minimizes the release of volatile by-products, which is advantageous for creating void-free composite materials. specificpolymers.comresearchgate.net

While this compound is not typically used as a direct monomer in thermoset formulations, its derivatives play a crucial role. The sulfonyl chloride group can be reacted with various nucleophiles to introduce a wide range of functional groups. This pre-functionalization of the phthalonitrile (B49051) monomer allows for the synthesis of thermosets with tailored properties. For instance, reacting this compound with amines can yield sulfonamide-substituted phthalonitriles. researchgate.netitn.pt These can then be polymerized to create thermosets with modified solubility, processability, and interfacial properties in composites.

The development of advanced composites often involves incorporating functional fillers into a polymer matrix. Fluorinated phthalonitrile resins, derived from related phthalonitrile precursors, have been blended with hollow glass microspheres to create composites with low dielectric constants and excellent heat resistance, suitable for microelectronic packaging. nih.gov Although not directly starting from this compound, this demonstrates the principle of tuning composite properties through monomer design, a strategy readily enabled by the reactivity of the sulfonyl chloride group.

Table 1: Properties of Phthalonitrile-Based Composites

| Matrix Resin | Filler | Key Properties | Potential Application | Reference |

| Fluorinated Phthalonitrile (PBDP) | Hollow Glass Microspheres (HGM-NH₂) | Low dielectric constant (1.85-2.31), High T₅ (>450 °C), High Tg (>400 °C) | Microelectronic Packaging | nih.gov |

| Phthalonitrile | IM7 Carbon Fibers | Excellent thermal stability, High mechanical strength | Aerospace components | researchgate.net |

| Biphenyl Phthalonitrile (BPh) | 1,7-bis(hydroxymethyl)-m-carborane (QCB) | Lower curing temperature, Enhanced thermo-oxidative stability | High-performance composites | nih.gov |

Fabrication of Optoelectronic and Semiconducting Materials

Phthalocyanines, which are readily synthesized from phthalonitrile precursors, are a well-established class of organic semiconductors. researchgate.netnih.gov Their extended π-conjugated system allows for efficient charge transport, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices. msstate.eduresearchgate.netsigmaaldrich.com

The chemistry of this compound is instrumental in the design of functional semiconducting materials. By first reacting the sulfonyl chloride group, a variety of substituents can be introduced onto the phthalocyanine periphery. This functionalization allows for the fine-tuning of the material's electronic properties, solubility, and solid-state packing, which are all critical for device performance.

For example, the synthesis of unsymmetrically substituted phthalocyanines, which are of particular interest for their unique electronic and optical properties, can be achieved using derivatives of this compound. acs.org The process often involves the synthesis of a tris(4-chlorosulfonyl)subphthalocyanine intermediate, which can then be converted to a trisulfonated phthalocyanine. researchgate.netacs.orgresearchgate.netacs.org This approach allows for the creation of amphiphilic phthalocyanines with tailored semiconducting properties. The ability to introduce specific functional groups via the sulfonyl chloride handle is a key strategy in the molecular engineering of next-generation organic semiconductors. chemrxiv.org

Catalysis and Chemical Transformations

Metallophthalocyanines (MPcs), derived from phthalonitrile precursors, are effective catalysts for a variety of chemical reactions, particularly oxidation reactions. researchgate.net The catalytic activity is largely attributed to the central metal ion, which can be varied to tune the catalyst's reactivity and selectivity.

The synthesis of these catalytically active materials often begins with a functionalized phthalonitrile. This compound serves as a versatile starting point for creating supported catalysts. The sulfonyl chloride group can be used to covalently anchor the phthalocyanine molecule to a solid support, such as a polymer. This immobilization prevents the catalyst from leaching into the reaction mixture and allows for easy separation and recycling.

For instance, metallo(chlorosulfonyl)phthalocyanines can be anchored onto acrylic copolymers. These supported catalysts have demonstrated the ability to oxidize persistent organic pollutants, showcasing their potential in environmental remediation applications. The nature of the spacer arm, introduced via the sulfonyl chloride group, and the reaction medium have been shown to influence the catalytic activity.

Advancements in Chemical Sensing Technologies

The application of phthalocyanine derivatives in chemical sensors is a growing field of research. itn.ptnih.gov These molecules can act as the active material in sensors for detecting various analytes, including gases and metal ions. researchgate.netekb.eg The sensing mechanism often relies on changes in the phthalocyanine's optical or electrical properties upon interaction with the analyte.

The synthetic pathway starting from this compound allows for the rational design of chemical sensors with high sensitivity and selectivity. The sulfonyl chloride group can be converted into a variety of functional groups that can act as specific recognition sites for target analytes. For example, by converting the sulfonyl chloride to a sulfonamide with a specific amine, a receptor for a particular metal ion can be created.

Furthermore, the ability to create unsymmetrical phthalocyanines through intermediates derived from this compound opens up possibilities for creating more sophisticated sensors. Cross-sensitive sensor arrays, which utilize multiple, broadly selective sensor elements, can be developed using a library of phthalocyanine derivatives with slightly different functionalizations. The data from such an array can be analyzed using pattern recognition techniques to identify and quantify a wide range of analytes. middlebury.edu

Exploration in Nonlinear Optical Materials

Materials with strong nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. novapublishers.comresearchgate.net Organic molecules with extended π-electron systems, such as phthalocyanines, are promising candidates for NLO materials. itn.pt

Unsymmetrically substituted phthalocyanines are particularly interesting for second-order NLO applications, as they can possess a non-zero ground-state dipole moment, a prerequisite for a large second-order hyperpolarizability (β). acs.orgmdpi.com The synthesis of these non-centrosymmetric molecules is often challenging due to the statistical nature of mixed cyclotetramerization reactions.

The use of this compound provides a strategic entry point to overcome this synthetic hurdle. By first forming a tris(4-chlorosulfonyl)subphthalocyanine intermediate, a subsequent ring-expansion reaction with a different diiminoisoindoline derivative can lead to the formation of an unsymmetrically trisubstituted phthalocyanine in a controlled manner. acs.orgacs.org This method allows for the precise placement of sulfonyl-derived functional groups on three of the four benzene (B151609) rings of the phthalocyanine macrocycle, enabling the rational design of chromophores with large NLO responses.

Table 2: Research on Nonlinear Optical Chromophores

| Chromophore Type | Key Structural Features | Investigated Properties | Potential Application | Reference |

| Benzylidene-1,3-indandione | Bulky triphenyl substituents | High NLO coefficient (d₃₃ = 280 pm/V) | NLO devices | researchgate.net |

| Julolidinyl donor with TCF acceptor | Introduction of 3,5-bis(trifluoromethyl)benzene isolation groups | High thermal stability (T_d > 220 °C), High EO coefficient (r₃₃ = 54 pm/V) | Electro-optic devices | mdpi.com |

| Diethylaminophenyl donor with tetraene bridge | Functionalized with a second, smaller chromophore | Enhanced electro-optic activity (r₃₃ up to 276 pm/V) | Electro-optic modulators | rsc.orgsemanticscholar.org |

Design of Chromophores for Advanced Optical Technologies

The design of chromophores with specific absorption and emission properties is crucial for a wide range of advanced optical technologies, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers for photodynamic therapy (PDT). The versatile chemistry of this compound allows for the synthesis of a diverse array of chromophores based on the phthalocyanine scaffold.

The sulfonyl chloride group can be readily converted to sulfonic acid or sulfonamide groups, which can significantly alter the photophysical properties of the resulting phthalocyanine. For example, the introduction of sulfonic acid groups increases the water solubility of the chromophore, which is a critical requirement for biological applications such as PDT. acs.org

Furthermore, the synthesis of heteronuclear complexes, containing both a phthalocyanine and a subphthalocyanine (B1262678) fragment, has been reported starting from this compound derivatives. researchgate.net These novel dyads can exhibit unique photophysical properties, such as efficient intramolecular energy transfer between the two chromophoric units, which could be exploited in light-harvesting applications. The ability to precisely control the chemical structure of the chromophore through the reactivity of the this compound precursor is a key enabler for the development of new materials for advanced optical technologies.

Q & A

Q. What are the recommended synthetic routes for 4-(chlorosulfonyl)phthalonitrile derivatives, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : React 4-nitrophthalonitrile with appropriate nucleophiles (e.g., phenols or thiols) under basic conditions (K₂CO₃ in DMF) at elevated temperatures (60–80°C) for 24–48 hours .

- Oxidation of intermediates : For aldehyde-substituted derivatives (e.g., 4-(4-formylphenoxy)phthalonitrile), ambient air exposure during crystallization can oxidize aldehydes to carboxyl groups, yielding 4-(4-carboxylphenoxy)phthalonitrile. This self-oxidation avoids harsh reagents but requires controlled atmospheric conditions .

- Purification : Use silica gel column chromatography with chloroform as the mobile phase to isolate products. Confirm purity via melting point analysis, FT-IR (e.g., C≡N stretch at ~2230 cm⁻¹), and NMR (e.g., δ ~8.0–8.2 ppm for aromatic protons) .

Q. How can the stability of this compound derivatives be assessed under experimental conditions?

- Key techniques :

- Thermogravimetric analysis (TGA) : Evaluate thermal stability by measuring 5% and 10% weight loss temperatures (e.g., 442–505°C for cured phthalonitrile resins) .

- Crystallography : Monitor ambient oxidation via single-crystal X-ray diffraction (XRD). For example, aldehyde-to-carboxyl oxidation alters hydrogen bonding (O–H⋯O, C–H⋯N) and crystal packing symmetry (triclinic space group P-1) .

- Spectroscopy : Track degradation using FT-IR (e.g., loss of C=O at ~1690 cm⁻¹) and NMR (e.g., disappearance of aldehyde proton signals at δ ~10.0 ppm) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystallographic packing of this compound derivatives, and how do they influence material properties?

- Findings :

- Hydrogen bonds : O–H⋯O (d = 1.82–2.63 Å, θ = 171°) and C–H⋯N (d = 2.62–2.65 Å) interactions stabilize dimeric and chain-like structures. These bonds enhance thermal stability and reduce solubility .

- π-interactions : C–N⋯Cg (π-cyano) and Cg⋯Cg (π-π stacking) contribute to layered crystal packing, critical for applications in photovoltaics and catalysis .

- Methodology : Use XRD with SHELXS/SHELXL software for structure refinement and DFT calculations (e.g., B3LYP/6-311++G(d,p)) to validate experimental bond lengths and angles .

Q. How do theoretical calculations (DFT) align with experimental data for this compound derivatives?

- Case study :

- Geometry optimization : B3LYP/6-311++G(d,p) calculations for 4-(4-carboxylphenoxy)phthalonitrile show <0.02 Å deviation in bond lengths (e.g., C≡N: 1.15 Å theoretical vs. 1.16 Å experimental) .

- Vibrational frequencies : Scale factors (e.g., 0.9608 for harmonic vibrations) reconcile discrepancies between computed and FT-IR frequencies (e.g., C=O stretch at 1673 cm⁻¹) .

- NMR shifts : GIAO method predicts ¹³C chemical shifts within ±2 ppm of experimental values (e.g., carboxyl carbon at δ ~167 ppm) .

Q. What strategies mitigate contradictions between synthetic yields and product functionality in phthalonitrile-based polymers?

- Approaches :

- Dual-functional monomers : Incorporate groups like maleimides to enable radical polymerization alongside phthalonitrile cyclization, improving crosslinking efficiency .

- Autocatalytic curing : Use amino-containing derivatives (e.g., 4-(3,5-diaminobenzoyl)phenoxy phthalonitrile) to self-promote curing at 230°C without additives, achieving >72% char yield .

- Solubility engineering : Introduce oligo(aryl ether) or siloxane spacers to balance processability and thermal resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.